molecular formula C10H11Cl2NO2 B12113666 Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate

Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate

Cat. No.: B12113666
M. Wt: 248.10 g/mol
InChI Key: INFLZDRYQJJHJD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate is an organic compound with the molecular formula C10H11Cl2NO2. This compound is characterized by the presence of an ethyl ester group, an amino group, and a dichlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(3,5-dichlorophenyl)acetate typically involves the reaction of ethyl chloroacetate with 3,5-dichloroaniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ethyl 2-nitro-2-(3,5-dichlorophenyl)acetate.

    Reduction: Formation of ethyl 2-amino-2-(3,5-dichlorophenyl)ethanol.

    Substitution: Formation of ethyl 2-amino-2-(3,5-dimethoxyphenyl)acetate.

Scientific Research Applications

Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(3,5-dichlorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic regions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-2-(4-chlorophenyl)acetate
  • Ethyl 2-amino-2-(3,4-dichlorophenyl)acetate
  • Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate

Uniqueness

Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these chlorine atoms can lead to different steric and electronic effects compared to similar compounds.

Properties

IUPAC Name

ethyl 2-amino-2-(3,5-dichlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5,9H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFLZDRYQJJHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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